molecular formula C5H3N3S2 B15426928 5-(Thiophen-2-yl)-1,2,3,4-thiatriazole CAS No. 90889-91-1

5-(Thiophen-2-yl)-1,2,3,4-thiatriazole

Cat. No.: B15426928
CAS No.: 90889-91-1
M. Wt: 169.2 g/mol
InChI Key: SIEYXHZWLJKMER-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1,2,3,4-thiatriazole is a synthetic heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This hybrid molecule incorporates both thiophene and thiatriazole rings, structural motifs frequently associated with diverse biological activities. Researchers are particularly interested in this core structure due to the documented pharmacological properties of its analogs. Derivatives of the closely related 5-(Thiophen-2-yl)-1,3,4-thiadiazole have demonstrated promising in vitro anticancer activity . Specific compounds in this class have shown potent cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, with efficacy comparable to standard chemotherapeutic agents like cisplatin . Molecular docking studies suggest that these analogs may exert their effects by inhibiting critical enzymatic targets, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation . Beyond oncology research, the 1,3,4-thiadiazole and thiatriazole pharmacophores are widely investigated for their antimicrobial, antifungal, and antiviral properties , making them valuable starting points for developing new therapeutic agents . WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

90889-91-1

Molecular Formula

C5H3N3S2

Molecular Weight

169.2 g/mol

IUPAC Name

5-thiophen-2-ylthiatriazole

InChI

InChI=1S/C5H3N3S2/c1-2-4(9-3-1)5-6-7-8-10-5/h1-3H

InChI Key

SIEYXHZWLJKMER-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=NS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Core Structural Differences :

  • 1,2,3,4-Thiatriazoles : Contain a five-membered ring with four sulfur atoms (positions 1–4) and one nitrogen atom. The electron-withdrawing nature of the thiatriazole ring reduces electron density, influencing reactivity and stability .
  • 1,3,4-Thiadiazoles : Feature two sulfur atoms (positions 1 and 3) and two nitrogen atoms. This configuration enhances aromaticity and stability compared to thiatriazoles .
  • Triazolo-Thiadiazoles : Fused systems combining triazole and thiadiazole rings, offering extended conjugation and enhanced bioactivity .

In contrast, quinoxaline-thiophene hybrids (e.g., compounds 6 and 7 in ) exhibit extended conjugation for optoelectronic applications, but lack the sulfur-rich thiatriazole backbone .

Stability and Spectroscopic Features
  • Mass Spectrometry: 5-Phenylamino-1,2,3,4-thiatriazole undergoes fragmentation via loss of N₂S and C₆H₅NH groups, distinguishing it from thiadiazoles .
  • Crystallography : Thiadiazoles (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit planar geometries with strong intermolecular hydrogen bonding, enhancing stability .

Q & A

Q. What are the primary synthetic methodologies for 5-(Thiophen-2-yl)-1,2,3,4-thiatriazole?

The synthesis typically involves functionalizing thiophene and thiatriazole precursors. A notable method is the one-pot reaction using commercially available nitriles, which avoids isolating unstable thioacylating intermediates. This approach yields 51–80% efficiency and accommodates diverse functional groups . Alternative routes include nucleophilic substitution reactions, such as alkylation of triazole-thione derivatives with haloalkanes, confirmed via NMR and IR spectroscopy .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on physicochemical techniques:

  • IR spectroscopy identifies characteristic S–H (2550–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • NMR (¹H/¹³C) resolves thiophene proton environments (δ 6.8–7.5 ppm) and thiatriazole carbons (δ 150–160 ppm) .
  • X-ray crystallography (where applicable) provides bond-length and ring-conformation data .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC with UV detection monitors purity (>95%) and degradation products under thermal stress .
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?

Electron-deficient nitriles require tailored conditions:

  • Catalytic systems : Use Cu(I) or AgNO₃ to stabilize reactive intermediates during cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic nitriles, improving reaction homogeneity .
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of thiatriazole intermediates .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Discrepancies arise from assay conditions or substituent effects. Systematic approaches include:

  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify selectivity .
  • Structure-activity relationship (SAR) studies : Modify thiophene or triazole substituents to isolate pharmacophores. For example, methoxy groups enhance antifungal activity, while halogens improve anticancer potency .
  • In silico validation : Molecular docking predicts binding affinities to targets like EGFR (anticancer) or CYP51 (antifungal) .

Q. How do computational methods enhance the design of thiatriazole-based therapeutics?

  • Molecular docking : Screens derivatives against protein databases (e.g., PDB) to prioritize synthesis. For example, thiophene-thiatriazole hybrids show high affinity for tubulin (docking score: −9.2 kcal/mol) .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. Lipophilicity (logP ~2.5) and PSA (<140 Ų) are optimized for blood-brain barrier penetration .

Q. What experimental challenges arise in characterizing thiatriazole-thiophene conjugates?

  • Tautomerism : Thiatriazole exists as 1,2,3,4- and 1,2,4,5-isomers, complicating NMR interpretation. Dynamic NMR at variable temperatures resolves tautomeric equilibria .
  • Crystallization difficulties : Low solubility in common solvents necessitates microcrystalline analysis via PXRD .

Methodological Considerations

Q. How are esterification and alkylation reactions optimized for triazole-thione derivatives?

  • Base selection : K₂CO₃ or Et₃N in acetone promotes S-alkylation without side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yields by 15–20% .

Q. What protocols ensure reproducibility in cytotoxicity assays?

  • Cell line standardization : Use ATCC-validated lines (e.g., HepG2) cultured in RPMI-1640 + 10% FBS .
  • Positive controls : Include doxorubicin (IC₅₀: 0.5–1 µM) to validate assay sensitivity .

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